7-Methoxyphenanthrene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Methoxyphenanthrene-1,4-dione is an organic compound belonging to the phenanthrene family. Phenanthrenes are polycyclic aromatic hydrocarbons with a three-ring structure. This compound is characterized by the presence of a methoxy group (-OCH₃) at the 7th position and two ketone groups (C=O) at the 1st and 4th positions on the phenanthrene backbone. Phenanthrene derivatives are known for their diverse biological activities and are found in various natural sources, including plants and fungi .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxyphenanthrene-1,4-dione typically involves the methoxylation of phenanthrene derivatives. One common method is the CuI-catalyzed methoxylation reaction. For instance, the bromination of 9-bromophenanthrene can yield a phenanthrene bromide product mixture, which is then converted to methoxy products using CuI as a catalyst . The reaction conditions often include the use of solvents and prolonged reaction times to increase selectivity.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale bromination and methoxylation reactions, similar to the laboratory synthesis methods. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and yield of the compound.
Analyse Chemischer Reaktionen
Types of Reactions
7-Methoxyphenanthrene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone groups to hydroxyl groups, forming phenanthrene diols.
Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like bromine (Br₂) and nitric acid (HNO₃) are employed for electrophilic substitution reactions.
Major Products
The major products formed from these reactions include various phenanthrene derivatives, such as phenanthrene quinones, phenanthrene diols, and substituted phenanthrenes .
Wissenschaftliche Forschungsanwendungen
7-Methoxyphenanthrene-1,4-dione has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex phenanthrene derivatives.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 7-Methoxyphenanthrene-1,4-dione involves its interaction with cellular targets and pathways. The compound can inhibit specific enzymes and interfere with cellular processes, leading to its biological effects. For example, it may inhibit the activity of certain kinases or disrupt the function of cellular membranes . The exact molecular targets and pathways are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 7-Hydroxy-4-methoxyphenanthrene-2,8-di-O-β-D-glucoside
- 8-Hydroxy-4-methoxyphenanthrene-2,7-di-O-β-D-glucoside
- 7-Hydroxy-2,3,4,8-tetramethoxyphenanthrene
- 2,3,4-Trimethoxy-7,8-methylenedioxyphenanthrene
Uniqueness
7-Methoxyphenanthrene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
63216-07-9 |
---|---|
Molekularformel |
C15H10O3 |
Molekulargewicht |
238.24 g/mol |
IUPAC-Name |
7-methoxyphenanthrene-1,4-dione |
InChI |
InChI=1S/C15H10O3/c1-18-10-3-5-11-9(8-10)2-4-12-13(16)6-7-14(17)15(11)12/h2-8H,1H3 |
InChI-Schlüssel |
WHHZHILRTWXQLL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC2=C(C=C1)C3=C(C=C2)C(=O)C=CC3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.